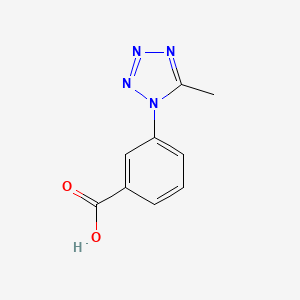

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyltetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-3-7(5-8)9(14)15/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVSQOBCKTJJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390061 | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799262-37-6 | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(5-methyl-1H-tetrazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-(5-methyl-1H-tetrazol-1-yl)benzoic Acid

Welcome to a comprehensive exploration of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, a molecule of significant interest in contemporary medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic guide that illuminates the scientific rationale behind the synthesis and characterization of this versatile compound. The unique structural amalgamation of a benzoic acid moiety and a 1,5-disubstituted tetrazole ring imparts this molecule with a compelling profile for diverse applications, including its role as a crucial building block in the development of novel therapeutics and functional materials.

This guide is structured to provide a deep, practical understanding of the core chemical principles, a robust and reproducible synthetic methodology, and a thorough analytical workflow for the unambiguous characterization of the title compound. We will delve into the "why" behind every "how," ensuring a thorough grasp of the underlying chemistry that drives the synthesis and dictates the analytical strategy.

I. The Synthetic Strategy: A One-Pot Three-Component Approach

The synthesis of 1,5-disubstituted tetrazoles from primary amines, orthoesters, and an azide source is a well-established and efficient method in heterocyclic chemistry. For our target molecule, 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, a judicious selection of starting materials allows for a streamlined one-pot synthesis.

A. Foundational Principles: The Chemistry Behind the Synthesis

The core of this synthesis is a domino reaction that begins with the formation of an N-acylformimidate intermediate from the reaction of a primary amine with an orthoester. This is followed by a nucleophilic attack of the azide ion and subsequent intramolecular cyclization to form the stable tetrazole ring.

The choice of 3-aminobenzoic acid as the primary amine provides the benzoic acid functionality at the desired position. The use of triethyl orthoacetate is the key to introducing the methyl group at the 5-position of the tetrazole ring. The reaction with triethyl orthoformate, in contrast, would result in an unsubstituted 5-position. Sodium azide serves as the nitrogen source for the tetrazole ring. The reaction is typically carried out in a suitable solvent, often glacial acetic acid, which also acts as a catalyst.

B. Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, with each step contributing to the high purity and yield of the final product.

Materials and Reagents:

-

3-Aminobenzoic acid

-

Triethyl orthoacetate

-

Sodium azide

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add triethyl orthoacetate (1.2 equivalents) followed by the cautious, portion-wise addition of sodium azide (1.5 equivalents). Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Acidification and Filtration: Acidify the aqueous suspension to a pH of approximately 2-3 with concentrated hydrochloric acid to ensure complete protonation of the carboxylic acid. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and inorganic salts. Dry the crude product under vacuum.

-

Purification: For obtaining a high-purity product, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, is recommended. Dry the purified crystals under vacuum to yield 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid as a white to off-white solid.

II. Mechanistic Insights: The Path to Tetrazole Formation

A deeper understanding of the reaction mechanism is paramount for troubleshooting and optimization. The formation of the 1,5-disubstituted tetrazole ring proceeds through a series of well-defined steps:

-

Formation of the Imidate: The reaction initiates with the acid-catalyzed reaction between 3-aminobenzoic acid and triethyl orthoacetate. The orthoester acts as a one-carbon electrophile, and after the elimination of ethanol, an N-acylformimidate intermediate is formed.

-

Nucleophilic Attack by Azide: The azide ion, a potent nucleophile, attacks the electrophilic carbon of the imidate intermediate.

-

Intramolecular Cyclization: The resulting azido-imidate intermediate undergoes a spontaneous 1,5-dipolar cyclization. This is an electrocyclic reaction that leads to the formation of the five-membered tetrazole ring.

-

Protonation and Tautomerization: The final step involves the protonation of the tetrazole ring to yield the stable aromatic product.

III. Comprehensive Characterization: A Multi-Technique Approach

Unambiguous characterization of the synthesized 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

A. Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for the title compound. Note: While specific experimental data for this exact molecule is not widely published, the following data is based on the analysis of its structural analogues and established principles of spectroscopy.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid moiety, a singlet for the methyl group on the tetrazole ring, and a downfield signal for the carboxylic acid proton. The splitting patterns of the aromatic protons will be characteristic of a 1,3-disubstituted benzene ring. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the carbons of the benzene ring, the methyl carbon, and the carbon of the tetrazole ring. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=C stretching of the aromatic ring, and N=N stretching of the tetrazole ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may include the loss of small molecules such as N₂, CO, and H₂O. |

B. Interrelation of Characterization Techniques

IV. Conclusion and Future Perspectives

This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid. The one-pot, three-component synthesis is an efficient and scalable route to this valuable compound. The comprehensive characterization workflow ensures the unambiguous confirmation of its structure and purity, which is a prerequisite for its application in drug discovery and materials science.

The versatility of this molecule as a building block opens up a vast chemical space for the design and synthesis of novel compounds with tailored properties. Future research may focus on the derivatization of the carboxylic acid moiety to generate libraries of amides and esters for biological screening, or the use of the tetrazole ring as a ligand for the construction of novel metal-organic frameworks. The foundational knowledge provided in this guide will undoubtedly serve as a valuable resource for researchers embarking on these exciting endeavors.

V. References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A Facile and Efficient Synthesis of 1-Substituted-1H-1,2,3,4-tetrazoles Catalyzed by Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723–2726. [Link]

-

Ostrovskii, V. A., & Koldobskii, G. I. (2012). The Chemistry of Tetrazoles. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 4, pp. 531-572). Elsevier. [Link]

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid chemical properties and structure

An In-Depth Technical Guide to 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document details its molecular structure, predicted physicochemical properties, and characteristic spectroscopic signatures. A robust, step-by-step synthetic protocol is presented, grounded in established organic chemistry principles. The guide further explores the compound's potential applications, focusing on its role as a bioisosteric analog in drug design and as a potential linker for the synthesis of advanced materials like Metal-Organic Frameworks (MOFs). This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific 1,5-disubstituted tetrazole derivative.

Molecular Structure and Identification

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is an aromatic carboxylic acid featuring a 1,5-disubstituted tetrazole ring attached to the meta-position of a benzoic acid scaffold. The nitrogen-rich tetrazole ring imparts unique chemical characteristics, influencing the molecule's acidity, stability, and potential for intermolecular interactions.

Chemical Structure

The structural formula of the compound is presented below, illustrating the connectivity of the benzoic acid and the 5-methyltetrazole moieties.

Caption: 2D Structure of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid.

Key Identifiers

The fundamental identifiers for this compound are summarized in the table below. While a specific CAS number for this exact isomer is not widely indexed, the properties can be inferred from its structure and comparison to related compounds.

| Identifier | Value | Reference |

| IUPAC Name | 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid | - |

| Molecular Formula | C₉H₈N₄O₂ | - |

| Molecular Weight | 204.19 g/mol | - |

| Related CAS Number | 78190-05-3 (for 4-(1H-tetrazol-1-yl)benzoic acid) | [1] |

Physicochemical Properties

The physicochemical properties of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid are dictated by the interplay between the acidic carboxyl group, the polar tetrazole ring, and the aromatic system. The following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Description | Rationale |

| Appearance | White to off-white crystalline solid. | Based on related aryl-tetrazole compounds.[1] |

| Melting Point | > 200 °C (with potential decomposition) | Aromatic acids and tetrazoles often have high melting points due to strong intermolecular hydrogen bonding and crystal packing. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous alkaline solutions. | The carboxylic acid group confers some polar character, but the overall aromatic structure limits water solubility. Solubility in base is due to deprotonation to the carboxylate salt. |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Similar to benzoic acid (pKa ≈ 4.2), slightly increased acidity due to the electron-withdrawing nature of the tetrazole ring. |

| pKa (Tetrazole Ring) | Not applicable (N-substituted) | The tetrazole ring in 1-substituted derivatives is not acidic. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation of the title compound. The following sections describe the expected spectral data.

¹H NMR Spectroscopy

In a solvent like DMSO-d₆, the proton NMR spectrum is expected to show:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (> 12 ppm).

-

Aromatic Protons (4H): Due to the meta-substitution, a complex multiplet pattern is expected between 7.5 and 8.5 ppm. This would resolve into four distinct signals: a triplet, two doublets (or doublet of doublets), and a singlet-like signal for the proton between the two substituents.

-

Methyl Protons (-CH₃): A sharp singlet around 2.5-2.7 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum in DMSO-d₆ is predicted to display 9 distinct signals:

-

Carboxyl Carbon (-COOH): ~167 ppm.

-

Aromatic Carbons (6C): Six signals in the range of 125-135 ppm, including two quaternary carbons.

-

Tetrazole Ring Carbon (C5): ~150-155 ppm.

-

Methyl Carbon (-CH₃): ~10-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the carboxylic acid functional group.

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid.[3]

-

C-H Stretch (Aromatic/Alkyl): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

-

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹.[3]

-

C=C and C=N Stretches: Medium to weak absorptions in the 1450–1600 cm⁻¹ region, corresponding to the aromatic ring and tetrazole ring vibrations.[4]

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[3]

Mass Spectrometry

Under soft ionization techniques like Electrospray Ionization (ESI), the primary observed ions would be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[5] Electron Impact (EI) ionization would likely lead to significant fragmentation. Key fragmentation pathways for 1,5-disubstituted tetrazoles include the loss of a nitrogen molecule (N₂) or cleavage of the substituents.[6][7]

Synthesis and Reactivity

The synthesis of 1,5-disubstituted tetrazoles is well-established. A reliable pathway to 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid starts from 3-aminobenzoic acid.

Proposed Synthetic Workflow

The synthesis is a one-pot reaction involving the formation of an intermediate that cyclizes to form the tetrazole ring.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 1-aryl-5-methyltetrazoles.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminobenzoic acid (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: To the suspension, add triethyl orthoacetate (1.1 eq) followed by sodium azide (1.5 eq). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.

-

Cyclization Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Applications in Research and Development

The unique structure of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid makes it a valuable building block in several scientific domains.

Medicinal Chemistry: A Bioisostere for Carboxylic Acids

In drug discovery, a primary application of the tetrazole ring is as a bioisostere for the carboxylic acid group.[8][9] This substitution can offer several advantages:

-

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation compared to a carboxylic acid.[9]

-

Improved Lipophilicity: Replacing a carboxylate with a tetrazole can increase a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[10]

-

Modulated Acidity: While having a similar pKa, the charge distribution of the tetrazolate anion is more delocalized than that of a carboxylate, which can alter binding interactions with biological targets.

-

Intellectual Property: This modification can create novel chemical entities for patenting purposes.

The 1,5-disubstituted tetrazole scaffold is found in numerous biologically active compounds with anti-inflammatory, antiviral, and anti-hypertensive properties.[10][11]

Materials Science: Linker for Metal-Organic Frameworks (MOFs)

Aryl-tetrazole and benzoic acid derivatives are widely used as organic linkers or ligands in the construction of Metal-Organic Frameworks (MOFs).[12][13] MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in:

-

Gas Storage and Separation: The defined pore structures can selectively adsorb gases like hydrogen or carbon dioxide.[13]

-

Catalysis: The metal nodes and organic linkers can act as catalytic sites.

-

Sensing: Changes in the MOF structure upon exposure to specific analytes can be used for chemical sensing.[13]

The combination of a coordinating carboxylic acid group and a nitrogen-rich tetrazole ring in one molecule provides multiple potential binding sites for metal ions, enabling the formation of robust and complex MOF architectures.[14]

Conclusion

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is a synthetically accessible and versatile chemical scaffold. Its structural features, particularly the presence of the 1,5-disubstituted tetrazole ring as a carboxylic acid bioisostere, make it a compound of high interest for the development of novel therapeutics. Furthermore, its potential as a multifunctional organic linker opens avenues for the design of new porous materials for a variety of industrial applications. The predictive and synthetic data compiled in this guide provide a solid foundation for researchers to explore the full potential of this valuable molecule.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Singh, H., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 17, 2818–2827. Available at: [Link]

-

da Silva, F. A., et al. (2017). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. Molecules, 22(9), 1467. Available at: [Link]

-

Kim, H., et al. (2016). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. ACS Chemical Neuroscience, 7(5), 577–587. Available at: [Link]

-

Fraser, R. R., & Haque, K. E. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46(17), 2855-2859. Available at: [Link]

-

Dincă, M., & Long, J. R. (2007). Microporous Metal−Organic Frameworks Incorporating 1,4-Benzeneditetrazolate: Syntheses, Structures, and Hydrogen Storage Properties. Journal of the American Chemical Society, 129(37), 11463–11474. Available at: [Link]

-

Costa, S. P. G., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. International Journal of Molecular Sciences, 22(11), 5821. Available at: [Link]

-

ResearchGate. (2021). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Available at: [Link]

-

Wang, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

-

Bhumi Publishing. (2021). 1, 5-Disubstituted Tetrazoles: Synthesis and Characterization. Retrieved from [Link]

-

Sharma, P., et al. (2021). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Coatings, 11(2), 154. Available at: [Link]

-

ResearchGate. (2016). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Available at: [Link]

-

Al-Azzawi, L. S., & Al-Rubaie, A. Z. (2019). Synthesis of Some 6-Aryl-1,2,4,5-Tetrazine-3-thione Compounds Derived from Thiocarbohydrazide. Journal of Physics: Conference Series, 1294, 052042. Available at: [Link]

-

Nagy, V., et al. (2016). Synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles from alkylidene-amidrazones. Organic & Biomolecular Chemistry, 14(30), 7264–7275. Available at: [Link]

-

Hosseini, M., et al. (2019). Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis a Porous Ba (II)-Based MOF by Ultrasonic Method. Applied Sciences, 9(22), 4880. Available at: [Link]

-

Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Cd, Co, Mn) Complexes. Zeitschrift für Naturforschung A, 60(4), 285-288. Available at: [Link]

-

Costa, S. P. G., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3290. Available at: [Link]

-

Li, G., et al. (2019). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 48(2), 528-534. Available at: [Link]

-

Pyridine Chemical. (2024). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Ghashang, M., et al. (2016). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Journal of the Chinese Chemical Society, 63(1), 81-87. Available at: [Link]

-

El-Sayed, W. M., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2821. Available at: [Link]

-

Martínez-Ahumada, E., et al. (2021). Synthesis of a symmetrical tris-tetrazole as isostere of a tricarboxylic acid: behind new tridentate ligands for MOFs. Molbank, 2021(4), M1299. Available at: [Link]

-

Vargas-Cedeño, L. D., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(1), M1194. Available at: [Link]

-

ResearchGate. (2020). Tetrazole and trefoil ligands utilized for rht-MOF synthesis. Retrieved from [Link]

-

ResearchGate. (2018). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR). Retrieved from [Link]

-

Semantic Scholar. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid Infrared Spectrum. Retrieved from [Link]

-

PubMed. (2021). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Retrieved from [Link]

-

Wójcik, P., et al. (2023). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Medicinal Chemistry, 14(10), 2005–2010. Available at: [Link]

-

MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Retrieved from [Link]

-

Gaponik, P. N., & Voitekhovich, S. V. (2016). Tetrazole Derivatives as Promising Anticancer Agents. Current Medicinal Chemistry, 23(21), 2263–2296. Available at: [Link]

-

ResearchGate. (2020). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. mdpi.com [mdpi.com]

- 11. bhumipublishing.com [bhumipublishing.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 14. sciforum.net [sciforum.net]

A Technical Guide to the Spectroscopic Characterization of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid

This guide provides an in-depth analysis of the spectroscopic data for 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is synthesized from established spectroscopic principles and data from closely related analogues to provide a robust predictive characterization. This document is intended for researchers, scientists, and drug development professionals, offering both detailed data interpretation and field-proven experimental protocols.

Introduction

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid belongs to the class of tetrazole-containing aromatic carboxylic acids. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and establishing a reference for future studies. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Logic

The structure of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid combines a benzoic acid scaffold with a 5-methyl-1H-tetrazole ring at the meta position. This specific arrangement of functional groups dictates the expected spectroscopic signatures.

Caption: Molecular Structure of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, both ¹H and ¹³C NMR will provide definitive information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent. |

| ~8.4 | t, J ≈ 1.5 Hz | 1H | Ar-H | This proton is ortho to both the carboxylic acid and the tetrazole substituent, leading to a downfield shift. It will appear as a triplet due to coupling with the two adjacent aromatic protons. |

| ~8.2 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H | This proton is ortho to the carboxylic acid and will be shifted downfield. It will appear as a doublet of doublets due to coupling with two non-equivalent neighboring protons. |

| ~7.9 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H | This proton is ortho to the tetrazole ring and meta to the carboxylic acid. It will be a doublet of doublets. |

| ~7.7 | t, J ≈ 8.0 Hz | 1H | Ar-H | This proton is meta to both substituents and will be the most upfield of the aromatic protons, appearing as a triplet. |

| ~2.6 | s | 3H | CH₃ | The methyl group on the tetrazole ring is a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.5 | COOH | The carbonyl carbon of the carboxylic acid is expected at a characteristic downfield position. |

| ~155.0 | C-tetrazole | The carbon atom within the tetrazole ring. |

| ~137.0 | Ar-C (quaternary) | The aromatic carbon attached to the tetrazole nitrogen. |

| ~132.0 | Ar-C (quaternary) | The aromatic carbon attached to the carboxylic acid. |

| ~131.5 | Ar-CH | Aromatic methine carbon. |

| ~130.0 | Ar-CH | Aromatic methine carbon. |

| ~128.0 | Ar-CH | Aromatic methine carbon. |

| ~126.0 | Ar-CH | Aromatic methine carbon. |

| ~10.0 | CH₃ | The methyl carbon on the tetrazole ring. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar organic molecules and its ability to allow observation of the acidic proton.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.[2] Key steps include:

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans. The longer relaxation delay is important for accurate integration of quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data

Table 3: Predicted FT-IR Spectral Data (Solid State, KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between the carboxylic acid groups.[3] |

| ~3100 | Medium | C-H stretch (Aromatic) | Characteristic C-H stretching vibrations of the benzene ring. |

| ~2950 | Weak | C-H stretch (Methyl) | C-H stretching of the methyl group. |

| 1720-1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch of an aromatic carboxylic acid is typically in this region.[3] |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic) | Multiple bands are expected for the aromatic ring skeletal vibrations. |

| ~1420 | Medium | N=N stretch (Tetrazole) | Stretching vibrations of the nitrogen-nitrogen double bonds in the tetrazole ring. |

| ~1300 | Strong | C-O stretch / O-H bend | Coupled vibrations of the carboxylic acid group. |

| ~1100 | Medium | C-N stretch | Stretching vibration of the bond between the aromatic ring and the tetrazole nitrogen. |

Experimental Protocol: FT-IR Spectroscopy

The following protocol ensures reproducible and high-quality IR spectra for solid samples.

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[5][6]

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI)

| Ion Mode | Predicted m/z | Formula | Rationale |

| Positive | 205.0720 | [C₉H₉N₄O₂]⁺ | Corresponds to the protonated molecule [M+H]⁺. |

| Negative | 203.0567 | [C₉H₇N₄O₂]⁻ | Corresponds to the deprotonated molecule [M-H]⁻. |

Fragmentation Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural information. For tetrazoles, characteristic fragmentation patterns are observed.[7][8]

Caption: Predicted ESI-MS/MS Fragmentation Pathway (Positive Ion Mode).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, desolvation gas temperature and flow) to maximize the signal of the ion of interest.

-

Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

For MS/MS analysis, select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Overall Characterization Workflow

The comprehensive characterization of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid follows a logical progression of spectroscopic techniques.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesciencesite.com [lifesciencesite.com]

A Technical Guide to 3-(Tetrazol-yl)benzoic Acid Isomers: Synthesis, Properties, and Applications in Drug Discovery

Foreword: This technical guide addresses the chemical compound class of tetrazolylbenzoic acids, with a specific focus on the well-documented 3-(1H-tetrazol-5-yl)benzoic acid . The initial query for "3-(5-methyl-1H-tetrazol-1-yl)benzoic acid" did not yield consolidated technical data in the public domain, a common challenge in chemical research where specific isomers may be novel or proprietary. Therefore, this guide pivots to a closely related, structurally significant analog to provide a robust and data-supported resource for researchers. The principles of synthesis, characterization, and application discussed herein are broadly applicable to this class of compounds, offering valuable, field-proven insights for professionals in drug development and chemical synthesis.

Introduction: The Strategic Importance of the Tetrazole Moiety

In modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic profiles. Benzoic acid derivatives have long been a cornerstone of drug discovery and development.[1][2] The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, has emerged as a critical functional group, primarily serving as a bioisostere for the carboxylic acid group.[3] This substitution can significantly improve a molecule's metabolic stability, lipophilicity, and receptor binding affinity, making it a privileged scaffold in pharmaceutical design.[3][4]

The compound 3-(1H-tetrazol-5-yl)benzoic acid (CAS No. 34114-12-0) is a difunctional molecule featuring both a carboxylic acid and a tetrazole residue.[5] This structure makes it a valuable building block in the synthesis of complex pharmaceuticals and a versatile ligand in coordination chemistry.[5] Its utility is exemplified in the development of sartan-class antihypertensive drugs, where the tetrazole ring plays a key role in mimicking the binding of the carboxylate group to the angiotensin II receptor.[4]

Caption: The role of tetrazole as a carboxylic acid bioisostere.

Physicochemical and Structural Properties

The precise characterization of a chemical entity is the foundation of reproducible science. For 3-(1H-tetrazol-5-yl)benzoic acid , crystallographic studies have provided detailed structural information.

Chemical Structure

Caption: Structure of 3-(1H-tetrazol-5-yl)benzoic acid.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | [5] |

| Molecular Weight | 190.17 g/mol | [5] |

| Appearance | Colorless, block-shaped crystals | [5] |

| Crystal System | Monoclinic | [5] |

| CAS Number | 34114-12-0 | PubChem |

Note: While comprehensive spectroscopic data (NMR, IR) for this specific isomer is not detailed in the cited literature, analogous structures would be expected to show characteristic signals for aromatic protons (7.5-8.5 ppm), a potentially exchangeable tetrazole N-H proton (often >15 ppm), and a carboxylic acid proton (>12 ppm) in ¹H NMR (DMSO-d₆).[6]

Synthesis and Purification Protocol

The synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a well-established transformation. The following protocol is adapted from a documented hydrothermal synthesis of 3-(1H-tetrazol-5-yl)benzoic acid.[5]

Reaction Principle

This synthesis proceeds via a metal-assisted cycloaddition. The nitrile group of the starting material, 3-cyanobenzoic acid, reacts with an azide source under hydrothermal conditions. The metal salt likely acts as a Lewis acid, activating the nitrile towards nucleophilic attack. The subsequent workup is designed to remove the metal catalyst and isolate the pure product.

Experimental Workflow

Caption: Workflow for the synthesis of 3-(1H-tetrazol-5-yl)benzoic acid.

Detailed Step-by-Step Methodology

-

Reagent Preparation: In a 15-mL Teflon-lined autoclave, combine 3-cyanobenzoic acid (1.0 mmol, 0.147 g) and Cd(NO₃)₂·6H₂O (1.0 mmol, 0.345 g).[5]

-

Causality: The equimolar ratio ensures the availability of the cadmium salt to coordinate with and activate the nitrile starting material.

-

-

Reaction: Add 8 mL of deionized water to the mixture. Seal the autoclave tightly.[5]

-

Hydrothermal Synthesis: Place the sealed autoclave in an oven and heat to 160 °C for 3 days. Afterwards, allow the autoclave to cool slowly to room temperature at a rate of 5 °C per hour.[5]

-

Causality: High temperature and pressure facilitate the cycloaddition reaction, which has a significant activation energy barrier. Slow cooling promotes the formation of well-defined crystals.

-

-

Initial Isolation: Open the cooled autoclave, collect the solid product, and wash it thoroughly with deionized water.[5]

-

Catalyst Removal: Suspend the washed solids in 20 mL of water. Add a 10% aqueous solution of Na₂S dropwise with stirring until no further precipitation is observed.[5]

-

Causality: Sodium sulfide reacts with the cadmium ions to form highly insoluble cadmium sulfide (CdS), effectively removing the metal from the product, which remains in solution as its sodium salt.

-

-

Filtration: Filter the suspension to remove the CdS precipitate. The desired product is in the filtrate.

-

Product Precipitation: Acidify the filtrate with a 50% HCl solution, adding it dropwise until the pH of the solution reaches 1.0. A white precipitate of the final product will form.[5]

-

Causality: Acidification protonates both the carboxylate and the tetrazolate anions, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

-

-

Final Collection: Collect the white product by filtration, wash with a small amount of cold water to remove residual acid and salts, and dry under vacuum. The reported yield for this method is 76.2%.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a synthesis from safety data sheets for structurally related benzoic acid derivatives and should be treated as a guideline.

Hazard Identification

-

Eye Irritation: Causes serious eye irritation (Category 2A) or serious eye damage (Category 1).[7][8][9]

-

Respiratory Irritation: May cause respiratory irritation.[8][9]

-

Acute Oral Toxicity: May be harmful if swallowed (Category 4).[8][9]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only outdoors or in a well-ventilated area. A local exhaust ventilation system is recommended to prevent the dispersion of dust.[7][9]

-

Personal Hygiene: Wash hands and skin thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[9]

-

PPE: Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[7][8] For operations that may generate dust, use a NIOSH-approved respirator.[8]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area.[7] Keep the container tightly closed.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8][10]

Conclusion

3-(Tetrazolyl)benzoic acid and its derivatives represent a class of compounds with significant strategic value in pharmaceutical research and materials science. The tetrazole moiety, acting as a robust bioisostere for carboxylic acid, provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthesis of these compounds, while requiring careful control of reaction conditions, is achievable through established chemical transformations. This guide provides a foundational understanding of the synthesis, properties, and handling of a key member of this class, 3-(1H-tetrazol-5-yl)benzoic acid, offering a reliable reference for researchers aiming to harness the potential of these versatile chemical building blocks.

References

- MySkinRecipes. (n.d.). 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid.

- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).

- Sigma-Aldrich. (2024).

- Angene Chemical. (2025).

- Supporting Information. (2018). Angew. Chem. Int. Ed., 57, 10949.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Acta Crystallographica Section E. (2008). 3-(1H-Tetrazol-5-yl)benzoic acid. PMC - NIH.

- Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.).

- Carl ROTH. (n.d.).

- The Role of Benzoic Acid Deriv

- RSC Medicinal Chemistry. (2025). 80 target.

- Wikipedia. (n.d.). Benzoic acid.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).

-

Synthesis of 1,3,5-Triazepines and Benzo[f][4][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). PMC - PubMed Central.

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025).

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. (2025).

- PubChem. (n.d.). 4-(1H-Tetrazol-5-yl)benzoic acid | C8H6N4O2 | CID 323168.

- 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . (n.d.).

- Chem-Impex. (n.d.). 4-Tetrazol-1-yl-benzoic acid.

- Chemsigma. (n.d.). Benzoic acid, 3-(1H-tetrazol-1-yl)- [204196-80-5].

- Axsyn. (n.d.). Benzoic acid,4-(1H-tetrazol-1-yl)-;78190-05-3.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid [myskinrecipes.com]

- 5. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. carlroth.com [carlroth.com]

3-(5-methyl-1H-tetrazol-1-yl)benzoic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid

This guide provides a comprehensive walkthrough for the single-crystal X-ray diffraction analysis of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to ensure robust and reproducible results.

Foreword: The Structural Imperative in Modern Drug Design

In the landscape of medicinal chemistry, understanding the three-dimensional architecture of a molecule is paramount. It dictates how a molecule interacts with its biological target, influences its physical properties such as solubility and stability, and ultimately governs its efficacy as a therapeutic agent.[1] The subject of our study, 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, is a significant scaffold in pharmaceutical development. The tetrazole ring frequently serves as a bioisostere for a carboxylic acid group, a substitution that can enhance metabolic stability and improve receptor binding affinity.[2][3] This is notably utilized in the synthesis of sartan-class antihypertensive drugs.[2]

A crystal structure provides the most definitive and high-resolution snapshot of a molecule's conformation and its interactions with neighboring molecules.[4] This guide will navigate the complete workflow, from obtaining high-purity material to the final interpretation of the crystal structure, grounding every step in the principles of scientific integrity and expert experience.

PART I: Prerequisite for Success - High-Purity Material Synthesis

The journey to a high-quality crystal structure begins with the synthesis of exceptionally pure starting material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data.[5]

Synthesis Protocol: [3+2] Cycloaddition

A reliable method for the synthesis of the title compound involves a [3+2] cycloaddition reaction between 3-cyanobenzoic acid and an azide source, followed by methylation. The tetrazole ring is formed from the nitrile precursor.[6][7]

Step-by-Step Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve 3-cyanobenzoic acid in a suitable solvent such as dimethylformamide (DMF).

-

Cycloaddition: Add sodium azide and a proton source like ammonium chloride. Heat the reaction mixture (typically around 120-130 °C) for several hours to facilitate the formation of the tetrazole ring.[7]

-

Methylation: After the formation of the 3-(1H-tetrazol-5-yl)benzoic acid intermediate, the reaction mixture is cooled. A methylating agent (e.g., methyl iodide or dimethyl sulfate) is added in the presence of a base (e.g., potassium carbonate) to introduce the methyl group onto the tetrazole ring. Note: This step can produce a mixture of N1 and N2 isomers, which must be separated.

-

Workup and Purification: Upon completion, the reaction is quenched with water and acidified to precipitate the product. The crude product is then purified rigorously. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Purity should be confirmed by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.[8]

-

Mass Spectrometry: To verify the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

-

PART II: The Crystallization Workflow: A Fusion of Art and Science

Growing X-ray quality crystals is frequently the most challenging and empirical step in a crystallographic study.[1] The goal is to bring a supersaturated solution of the pure compound back to equilibrium so slowly that molecules have time to self-assemble into a perfectly ordered, single crystal. A suitable crystal should be larger than 0.1 mm in all dimensions, with smooth faces and no visible cracks or defects.[4]

Experimental Protocol: Crystal Growth

A screening of various crystallization conditions is essential. The choice of solvent is critical; the compound should be moderately soluble, not excessively so.[5]

Recommended Crystallization Techniques:

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol).

-

Filter the solution into a clean vial.

-

Cover the vial with a cap containing a small pinhole or with parafilm pierced by a needle.

-

Allow the solvent to evaporate slowly over several days in a vibration-free environment.[5]

-

-

Vapor Diffusion:

-

Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

The outer jar contains a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble.

-

Over time, the anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.[9]

-

-

Liquid-Liquid Diffusion:

-

In a narrow test tube, carefully layer a solution of the compound with a less dense, miscible anti-solvent.

-

Crystals will form at the interface where the two liquids slowly mix.[5]

-

| Solvent System Screening | Rationale |

| Single Solvents | Acetone, Ethanol, Methanol, Ethyl Acetate |

| Solvent/Anti-Solvent | Dichloromethane/Hexane, Acetone/Water, Ethanol/Water |

| Rationale for Selection | Varying polarity and hydrogen bonding capability to modulate solubility and promote different packing arrangements. |

PART III: Illuminating the Structure: Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][9] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[4]

SC-XRD Experimental Workflow

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Data Acquisition and Processing Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while collecting a series of diffraction images.

-

Data Reduction: Software is used to integrate the raw diffraction images, determining the position and intensity of each reflection. The data is corrected for experimental factors (e.g., absorption), and the unit cell parameters are determined.[10]

-

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods, to generate an initial electron density map and a preliminary model of the molecule.[10]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10]

-

Validation: The final model is rigorously checked for chemical and crystallographic sense using metrics like R-factors (R1, wR2) and Goodness-of-Fit (S). A final Crystallographic Information File (CIF) is generated.

PART IV: Deciphering the Data: Structural Analysis and Insights

The refined crystal structure provides a wealth of information. A thorough analysis involves examining the molecular geometry and the intermolecular interactions that build the crystal lattice.

Crystallographic Data Summary

The following table presents expected parameters for a typical analysis of a small organic molecule, using data from the closely related 3-(1H-tetrazol-5-yl)benzoic acid as a representative example.[10]

| Parameter | Example Value | Significance |

| Chemical Formula | C₈H₆N₄O₂ | Confirms the elemental composition of the crystallized molecule. |

| Formula Weight | 190.17 g/mol | Molecular mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 5.2501 (10), 16.805 (3), 9.3290 (18) | The dimensions of the unit cell. |

| β (°) | 99.188 (3) | The angle of the unit cell for non-orthogonal systems. |

| Volume (ų) | 812.5 (3) | The volume of a single unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Temperature (K) | 293 (2) | The temperature at which data was collected. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used. |

| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.106 | Measures the agreement between the model and the data (lower is better). |

| Goodness-of-fit (S) on F² | 1.07 | Should be close to 1 for a good refinement. |

Molecular Geometry and Conformation

The analysis reveals the precise bond lengths, angles, and torsion angles. For 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, key points of interest include:

-

Planarity: The benzoic acid and tetrazole rings are expected to be largely planar. The torsion angle between these two rings is a critical conformational parameter that influences how the molecule presents itself to a receptor.[11]

-

Bond Lengths: The C-N and N-N bond lengths within the tetrazole ring provide insight into the electronic delocalization. The C=O and C-O bond lengths of the carboxylic acid group will be distinct.[10]

Caption: Connectivity diagram of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid.

Supramolecular Analysis: Crystal Packing

The crystal is not built from isolated molecules but from a repeating, three-dimensional array held together by intermolecular forces. Understanding this packing is crucial for predicting physical properties like stability and dissolution.

-

Hydrogen Bonding: The most significant interaction is likely to be the classic carboxylic acid dimer, where two molecules form a robust hydrogen-bonded pair (O-H···O).[10]

-

Other Interactions: Additional hydrogen bonds may exist between the carboxylic acid group and the nitrogen atoms of the tetrazole ring (O-H···N or N-H···O if tautomers are present).[10] π-π stacking interactions between the aromatic rings could also play a role in stabilizing the crystal lattice.

Caption: Key intermolecular interactions governing crystal packing.

Conclusion: From Structure to Function

This guide has detailed a rigorous, self-validating framework for the crystal structure analysis of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid. The resulting structural data—including precise bond lengths, conformation, and a detailed map of intermolecular interactions—is not merely an academic endpoint. It is foundational knowledge for drug development professionals, enabling a deeper understanding of structure-activity relationships (SAR), aiding in the design of next-generation analogs, and providing critical information for formulation and polymorph screening. The application of this workflow ensures the generation of high-quality, reliable structural data, empowering confident, data-driven decisions in the pharmaceutical sciences.

References

- Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. (2018). [No specific journal mentioned in snippet].

- Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. (n.d.). [No specific journal mentioned in snippet].

-

Ostrovskii, V. A., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

-

Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

-

Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Available at: [Link]

-

Dömling, A., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Kumar, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. BiŌkeanós. Available at: [Link]

-

Parsolex. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available at: [Link]

-

Jin, L.-P., et al. (2009). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. [No specific journal mentioned in snippet]. Available at: [Link]

-

Ali, A., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. IUCrData. Available at: [Link]

-

Beilmann, M., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database: a Powerful Resource in Drug Discovery. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Available at: [Link]

-

Kumar, D., et al. (2025). Design, synthesis, and biological evaluation of novel phenyl pyrazolone-based DNA-PK and Ku protein-protein interaction inhibitors as potent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

-

Le, T., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Available at: [Link]

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid [myskinrecipes.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. How To [chem.rochester.edu]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 10. 3-(1H-Tetrazol-5-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical and Computational Guide to 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: From Synthesis to In Silico Analysis

This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, spectroscopic characterization, single-crystal X-ray diffraction, Hirshfeld surface analysis, and a suite of computational investigations including Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations. The narrative emphasizes the rationale behind methodological choices, ensuring a self-validating framework for the presented protocols.

Introduction: The Significance of Tetrazole-Containing Compounds

Tetrazoles are a class of nitrogen-rich five-membered heterocyclic compounds that have garnered considerable attention in various scientific domains. Their unique electronic properties, metabolic stability, and ability to act as bioisosteres for carboxylic acids have made them privileged scaffolds in drug discovery.[1][2] Specifically, tetrazole derivatives are integral components in a number of FDA-approved drugs, highlighting their therapeutic potential.[2] The molecule 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid combines the functionalities of a tetrazole ring and a benzoic acid moiety, making it a versatile building block for the synthesis of novel bioactive compounds and functional materials. Understanding its structural, electronic, and intermolecular interaction landscape is crucial for harnessing its full potential.

This guide will first detail the synthetic route and spectroscopic characterization of the title compound. Subsequently, it will delve into the elucidation of its three-dimensional architecture through single-crystal X-ray diffraction. A thorough analysis of intermolecular interactions will be presented using Hirshfeld surface analysis. Finally, a multi-faceted computational investigation will be detailed, providing insights into the molecule's electronic structure, reactivity, and potential as a therapeutic agent through DFT calculations and molecular docking studies.

Synthesis and Spectroscopic Characterization

The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid can be achieved through a multi-step process, often starting from readily available precursors. A plausible synthetic pathway is outlined below.

Synthetic Protocol

A common approach to synthesize 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition reaction between a nitrile and an azide. For the title compound, the synthesis can be conceptualized as the reaction of 3-aminobenzoic acid with reagents to form the tetrazole ring.

Step-by-step Protocol:

-

Diazotization of 3-aminobenzoic acid: 3-aminobenzoic acid is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

-

Azide formation: The diazonium salt solution is then reacted with sodium azide at low temperatures to yield 3-azidobenzoic acid.

-

Cycloaddition to form the tetrazole ring: The in-situ generated 3-azidobenzoic acid can then undergo a cyclization reaction to form a tetrazole. To introduce the methyl group at the 5-position, a subsequent reaction with a methylating agent would be necessary, or a different synthetic strategy starting with a precursor already containing the methyl group would be employed.

A more direct route involves the reaction of 3-cyanobenzoic acid with sodium azide in the presence of a catalyst, followed by methylation.[3]

Spectroscopic Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure.

-

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N and N=N stretching vibrations of the tetrazole ring (in the 1400-1600 cm⁻¹ region), and C-H stretching and bending vibrations of the aromatic ring and methyl group.[4]

-

NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of the benzoic acid moiety, the methyl protons of the tetrazole ring (typically a singlet around 2.5 ppm), and the acidic proton of the carboxylic acid (a broad singlet at higher chemical shifts, >10 ppm).[5][6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbon of the tetrazole ring, and the methyl carbon.[5][7]

-

Single-Crystal X-ray Diffraction: Unveiling the 3D Architecture

Single-crystal X-ray diffraction (SXD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] This technique provides invaluable information on bond lengths, bond angles, torsion angles, and the overall molecular conformation.

Experimental Protocol for SXD

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[9]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.[8]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.[9]

Expected Crystallographic Data

Based on similar structures like 3-(1H-tetrazol-5-yl)benzoic acid, the title compound is expected to crystallize in a monoclinic or orthorhombic space group.[3] The crystal packing is likely to be dominated by hydrogen bonding interactions involving the carboxylic acid group and the nitrogen atoms of the tetrazole ring, leading to the formation of supramolecular architectures such as chains or sheets.[10][11]

Hirshfeld Surface Analysis: Mapping Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[10][11] It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal.

Methodology

The Hirshfeld surface is generated based on the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. The analysis involves mapping various properties onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[11]

Insights from Hirshfeld Analysis

The Hirshfeld surface analysis of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is expected to reveal the following key interactions:

-

O-H···N Hydrogen Bonds: Strong hydrogen bonds between the carboxylic acid proton and the nitrogen atoms of the tetrazole ring of neighboring molecules.[10]

-

C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving the aromatic and methyl C-H groups with oxygen and nitrogen atoms.[11]

-

π-π Stacking: Potential stacking interactions between the aromatic rings of adjacent molecules.[10]

These interactions play a crucial role in stabilizing the crystal structure and influencing the physicochemical properties of the compound.

Computational Studies: A Deeper Dive into Molecular Properties

Computational chemistry provides a powerful lens to investigate the electronic structure, reactivity, and potential biological activity of molecules. Here, we outline a comprehensive computational workflow for 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of many-body systems.[12][13] It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic properties.

-

Geometry Optimization: The initial molecular structure, derived from the X-ray data or built using molecular modeling software, is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to simulate the theoretical IR spectrum.[13]

-

Electronic Properties: Various electronic properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[12]

-

Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactivity and intermolecular interactions.[14]

-

Caption: Workflow for DFT calculations on 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid.

Molecular Docking: Exploring Therapeutic Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] It is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.

-

Target Selection and Preparation: A relevant protein target is selected based on the therapeutic area of interest. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.[15]

-

Ligand Preparation: The 3D structure of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is prepared by optimizing its geometry and assigning charges.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to perform the docking simulation. The program explores various conformations and orientations of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding affinity.[15]

-

Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[14]

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | 3FFP | -7.5 | HIS94, HIS96, THR199 |

| Cyclooxygenase-2 | 5KIR | -8.2 | ARG120, TYR355, SER530 |

| Tubulin | 1SA0 | -6.9 | LYS254, ASN258, THR314 |